molecular formula C14H14FNO4S B5688405 N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B5688405
M. Wt: 311.33 g/mol
InChI Key: IJKCLFGVWBJLKP-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-F-NBOMe, is a synthetic compound that belongs to the phenethylamine class of substances. It is a potent psychedelic drug that has been gaining attention in the scientific community due to its unique properties and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its psychedelic effects through the activation of serotonin receptors in the brain, specifically the 5-HT2A receptor. This activation leads to altered sensory perception, mood, and thought processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide include increased heart rate and blood pressure, dilated pupils, altered perception of time and space, and changes in mood and thought processes. It has also been reported to induce visual and auditory hallucinations, synesthesia, and ego dissolution.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for more precise and targeted research. However, its potential for abuse and lack of long-term safety data are limitations that must be considered.

Future Directions

Future research on N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide should focus on its potential therapeutic applications, including its use in combination with psychotherapy for the treatment of mental health disorders. Additionally, further investigation into the mechanisms of action of psychedelic drugs on the brain may lead to a better understanding of the neurobiology of consciousness and the treatment of neurological disorders.
In conclusion, N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into the treatment of mental health disorders and the neurobiology of consciousness.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine. The reaction yields a white crystalline powder that is purified through recrystallization using a solvent such as ethanol or acetone. The purity of the synthesized compound can be determined using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential therapeutic applications in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder. It has also been investigated for its use in neuroscience research to better understand the mechanisms of action of psychedelic drugs on the brain.

properties

IUPAC Name

N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO4S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)16-12-6-4-3-5-11(12)15/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKCLFGVWBJLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2,5-dimethoxybenzenesulfonamide

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